molecular formula C14H22N2O3 B7571268 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone

1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone

Cat. No.: B7571268
M. Wt: 266.34 g/mol
InChI Key: UPAUJJMKEVCAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TTA-386 or TTA-A2, and it is a selective and potent agonist for the G protein-coupled receptor GPR40.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone involves its binding to and activation of the GPR40 receptor. This activation leads to the activation of downstream signaling pathways, including the phospholipase C pathway, which ultimately results in enhanced insulin secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to enhance glucose-stimulated insulin secretion, improve glucose tolerance, and reduce blood glucose levels. In addition, TTA-386 has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone in lab experiments include its potency and selectivity for the GPR40 receptor, as well as its potential therapeutic applications. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone. One potential area of research is the development of more potent and selective agonists for the GPR40 receptor. Another area of research is the investigation of the potential therapeutic applications of TTA-386 in other diseases, such as neurodegenerative diseases and cancer. Finally, further research is needed to understand the long-term effects and potential toxicity of this compound.

Synthesis Methods

The synthesis of 1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone involves the condensation of 4-(Cyclohex-3-ene-1-carbonyl)piperazine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by standard purification techniques such as column chromatography.

Scientific Research Applications

1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone has various scientific research applications, including its potential use as a therapeutic agent for the treatment of type 2 diabetes. This compound is a selective agonist for GPR40, which is a receptor that plays a crucial role in glucose homeostasis. By activating this receptor, TTA-386 can enhance glucose-stimulated insulin secretion and improve glucose tolerance.

Properties

IUPAC Name

1-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-19-11-13(17)15-7-9-16(10-8-15)14(18)12-5-3-2-4-6-12/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAUJJMKEVCAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C(=O)C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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